molecular formula C12H19BrOSi B049332 (2-Bromophenoxy)(tert-butyl)dimethylsilane CAS No. 115750-83-9

(2-Bromophenoxy)(tert-butyl)dimethylsilane

Cat. No. B049332
M. Wt: 287.27 g/mol
InChI Key: AUAZNDJHTMXNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromophenoxy)(tert-butyl)dimethylsilane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane-based compound that contains bromine and tert-butyl groups, which make it highly reactive and versatile.

Mechanism Of Action

The mechanism of action of (2-Bromophenoxy)(tert-butyl)dimethylsilane is mainly attributed to its reactive silicon center. The compound is highly nucleophilic and can undergo various reactions with electrophiles, such as alkyl halides, aryl halides, and carbonyl compounds. The bromine and tert-butyl groups also contribute to the reactivity of the compound, making it a versatile reagent in organic synthesis.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of (2-Bromophenoxy)(tert-butyl)dimethylsilane. However, studies have shown that the compound is not toxic to cells and can be used in biological applications. It has been used as a labeling agent for proteins and peptides, and as a precursor for the synthesis of fluorescent dyes.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2-Bromophenoxy)(tert-butyl)dimethylsilane is its high reactivity and versatility, which makes it useful in a wide range of organic synthesis applications. It is also cost-effective and easy to synthesize. However, the compound is highly reactive and requires careful handling to prevent unwanted reactions. It is also sensitive to air and moisture, which can affect its reactivity and purity.

Future Directions

There are several future directions for the use of (2-Bromophenoxy)(tert-butyl)dimethylsilane in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. The compound can also be used in the development of new materials, such as polymers and coatings. Further research is needed to explore the full potential of (2-Bromophenoxy)(tert-butyl)dimethylsilane and its derivatives in various fields of science.
Conclusion:
In conclusion, (2-Bromophenoxy)(tert-butyl)dimethylsilane is a versatile and highly reactive compound that has found various applications in scientific research. Its unique properties make it useful in organic synthesis, labeling, and fluorescent imaging. While there is limited research on its biochemical and physiological effects, it has shown promise in biological applications. Further research is needed to explore the full potential of (2-Bromophenoxy)(tert-butyl)dimethylsilane and its derivatives in various fields of science.

Scientific Research Applications

(2-Bromophenoxy)(tert-butyl)dimethylsilane has found various applications in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a cross-coupling agent in the formation of carbon-carbon bonds, which is a crucial step in the synthesis of complex organic molecules.

properties

CAS RN

115750-83-9

Product Name

(2-Bromophenoxy)(tert-butyl)dimethylsilane

Molecular Formula

C12H19BrOSi

Molecular Weight

287.27 g/mol

IUPAC Name

(2-bromophenoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3

InChI Key

AUAZNDJHTMXNSN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Br

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromophenol (5 mL, 47 mmol), imidazole (8 g, 118 mmol) and tert-butyldimethylsilyl chloride (8.6 g, 57 mmol) in DMF (50 mL) was stirred at rt overnight. The reaction was treated with water (150 mL) and extracted with Et2O (4×25 mL). The organic phase was washed with 50% aq lithium chloride solution twice, dried over MgSO4 and filtered. The solvent was evaporated and the crude product was purified by filtration through silica gel, washing with 1:1 EtOAc/hexanes to afford bromo-2-[(tert-butyl)dimethylsiloxy]benzene (13.4 g, 99%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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